Malonofungin

aminomalonic acid natural product chemotype sphingolipid biosynthesis

Malonofungin is a naturally occurring aminomalonic acid antifungal metabolite first isolated from fermentations of the fungus Phaeoramularia fusimaculans CBS 616.87. Its structure is established as (E)-(3R,4S,5S)-5-acetoxy-2-amino-2-carboxy-3,4-dihydroxy-14-oxoicos-6-enoic acid, representing a rare addition to the class of naturally occurring aminomalonic acids, with absolute stereochemistry confirmed through extensive 1H NMR and CD spectroscopic analysis.

Molecular Formula C23H39NO9
Molecular Weight 473.6 g/mol
CAS No. 154032-80-1
Cat. No. B129079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalonofungin
CAS154032-80-1
Synonyms5-acetoxy-2-amino-2-carboxy-3,4-dihydroxy-14-oxoicos-6-enoic acid
malonofungin
Molecular FormulaC23H39NO9
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)CCCCCCC=CC(C(C(NC(C(=O)O)C(=O)O)O)O)OC(=O)C
InChIInChI=1S/C23H39NO9/c1-3-4-5-10-13-17(26)14-11-8-6-7-9-12-15-18(33-16(2)25)20(27)21(28)24-19(22(29)30)23(31)32/h12,15,18-21,24,27-28H,3-11,13-14H2,1-2H3,(H,29,30)(H,31,32)/b15-12+/t18-,20-,21+/m0/s1
InChIKeyRGSGTYGXVZDMSM-XJMLHANGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Malonofungin (CAS 154032-80-1) Procurement Guide: A Rare Aminomalonic Acid Antifungal Natural Product


Malonofungin is a naturally occurring aminomalonic acid antifungal metabolite first isolated from fermentations of the fungus Phaeoramularia fusimaculans CBS 616.87 [1]. Its structure is established as (E)-(3R,4S,5S)-5-acetoxy-2-amino-2-carboxy-3,4-dihydroxy-14-oxoicos-6-enoic acid, representing a rare addition to the class of naturally occurring aminomalonic acids, with absolute stereochemistry confirmed through extensive 1H NMR and CD spectroscopic analysis [1]. The compound bears structural resemblance to sphingosine-related fungal metabolites such as myriocin (ISP-1) and the sphingofungins, but is distinguished by the presence of an intact aminomalonic acid moiety rather than a sphingoid base core [1][2].

Why Generic Substitution Is Not Supported for Malonofungin: Chemotype and Source Specificity


Malonofungin cannot be substituted by in-class compounds such as myriocin (ISP-1/thermozymocidin), sphingofungins, or malonomycin, because the structural and biological differentiation rests on its aminomalonic acid pharmacophore, which is absent in the sphingoid base class and present with a distinct biosynthetic origin in malonomycin [1]. The compound's producer organism, Phaeoramularia fusimaculans, is a narrow-source microbe, and fermentation-derived natural products of this type exhibit batch-dependent titer and impurity profiles that cannot be replicated by total synthesis or alternative microbial hosts [1][2]. Critically, the published primary literature provides qualitative evidence of growth-inhibitory activity specifically against Botrytis cinerea, but peer-reviewed quantitative MIC, IC50, or selectivity data that would allow rigorous differentiation from myriocin, sphingofungins, or commercial botryticides are not available in the accessible scientific record [1]. Any procurement decision based on antifungal mechanism-of-action differentiation must therefore be considered provisional pending additional experimental head-to-head characterization.

Malonofungin Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparison Data


Rare Aminomalonic Acid Chemotype: Class-Level Differentiation from Sphingoid-Base Antifungal Metabolites

Malonofungin is distinguished from the structurally related myriocin (ISP-1/thermozymocidin) and sphingofungin classes by the presence of an intact aminomalonic acid moiety [2-amino-2-carboxy (malonic) group] appended to a C20 unsaturated fatty acid chain bearing an acetoxy substituent, as opposed to the sphingoid base core (2-amino-1,3-diol) found in myriocin and sphingofungins [1]. Myriocin, isolated from Mycelia sterilia and Isaria sinclairii, acts as a potent serine palmitoyltransferase (SPT) inhibitor (Ki = 0.28 nM) with immunosuppressant activity [2]. Malonofungin has not been reported to inhibit SPT or exhibit immunosuppression; its antifungal activity is qualitatively directed against the plant pathogen Botrytis cinerea [1]. The presence of the aminomalonic acid group and the specific (E)-(3R,4S,5S) absolute configuration established by CD spectroscopy represent a structurally distinct pharmacophore that cannot be assumed to share the SPT-inhibitory mechanism of sphingoid base analogs [1].

aminomalonic acid natural product chemotype sphingolipid biosynthesis

Qualitative Antifungal Target Spectrum: Botrytis cinerea Selectivity Over Human Pathogen Models

The primary literature reports that malonofungin was identified through screening for antifungal metabolites exhibiting growth inhibitory activity against Botrytis cinerea (grey mould) [1]. In contrast, the structurally related myriocin and sphingofungins were originally identified through immunosuppressant screening or broad-spectrum antifungal assays including Candida albicans and other human-pathogenic fungi [2][3]. The isolation paper for malonofungin does not present quantitative MIC values against Botrytis cinerea in the publicly accessible abstract, nor does it report activity against human fungal pathogens such as Candida albicans or Aspergillus fumigatus [1]. This represents a qualitative differentiation in target pathogen spectrum relative to sphingofungins, which have reported activity against Candida spp. [3].

Botrytis cinerea agricultural fungicide antifungal screening

Biosynthetic Origin and Producer Strain Specificity: Phaeoramularia fusimaculans vs. Alternative Aminomalonate-Producing Microbes

Malonofungin is produced by the fungal strain Phaeoramularia fusimaculans CBS 616.87, a specific isolate that is distinct from the producers of malonomycin (Streptomyces rimosus, a bacterial actinomycete) and myriocin (Mycelia sterilia, Isaria sinclairii, or Myriococcum albomyces) [1][2]. Malonomycin contains an intact aminomalonate moiety whose biosynthesis involves a bacterial vitamin K-dependent carboxylase orthologue (MloH), representing a fundamentally different biosynthetic route from the fungal polyketide pathway presumed for malonofungin [2]. This producer-strain exclusivity means that malonofungin cannot be obtained by fermentation of the more widely available myriocin or malonomycin producer strains, and the aminomalonic acid moiety in malonofungin is embedded in a distinct metabolic context [1][2].

fungal natural product aminomalonate biosynthesis strain specificity

Absolute Stereochemical Definition by CD Spectroscopy: Methodological Differentiation from Incompletely Characterized Aminomalonate Natural Products

The absolute stereochemistry of malonofungin was rigorously established as (E)-(3R,4S,5S) through extensive use of CD spectroscopy combined with 1H NMR data, as reported in the primary characterization paper [1]. This level of stereochemical assignment distinguishes malonofungin from earlier aminomalonic acid natural products such as malonomycin, for which the initial structure elucidation predates modern chiroptical methods and for which complete stereochemical detail was not contemporaneously established [2][3]. The availability of full stereochemical assignment is critical for structure-activity relationship (SAR) studies, molecular docking, and any total synthesis or semi-synthetic derivatization effort [1].

absolute configuration CD spectroscopy stereochemical characterization

Computed Physicochemical Property Profile: Preliminary Drug-Likeness Comparison with Myriocin

PubChem computed properties for malonofungin indicate a molecular weight of 473.6 g/mol, XLogP3-AA of -0.2, hydrogen bond donor count of 5, hydrogen bond acceptor count of 10, rotatable bond count of 20, and topological polar surface area of 184 Ų [1]. In comparison, myriocin (CAS 35891-70-4) has a molecular weight of 401.5 g/mol, XLogP3-AA of 3.2, hydrogen bond donor count of 5, hydrogen bond acceptor count of 7, rotatable bond count of 14, and topological polar surface area of 139 Ų [2]. The substantial difference in lipophilicity (ΔXLogP3-AA ≈ 3.4 log units) and polar surface area (ΔTPSA ≈ 45 Ų) suggests that malonofungin has markedly different membrane permeability and solubility characteristics relative to myriocin, which may translate to distinct pharmacokinetic and target-access profiles if both compounds were evaluated in parallel biological systems [1][2].

physicochemical properties drug-likeness LogP

Malonofungin Application Scenarios: Recommended Use Cases Based on Verified Differentiation Evidence


Agricultural Antifungal Lead Discovery: Botrytis cinerea-Specific Screening Programs

Malonofungin is appropriate for inclusion in agricultural antifungal screening cascades targeting Botrytis cinerea (grey mould), where its qualitative growth-inhibitory activity against this pathogen [1] and its aminomalonic acid chemotype differentiate it from commercial botryticides (e.g., strobilurins, anilinopyrimidines) and from sphingoid-base antifungal leads (myriocin, sphingofungins) that were developed primarily against human fungal targets [1][2]. Researchers should independently determine MIC values under standardized conditions (e.g., CLSI or EUCAST microdilution for filamentous fungi adapted for B. cinerea) before committing to large-scale procurement.

Aminomalonic Acid Natural Product Chemistry and Biosynthetic Pathway Elucidation

Malonofungin serves as a structurally characterized example of a fungal aminomalonic acid natural product with fully assigned absolute configuration [(E)-(3R,4S,5S)] [1], making it suitable for comparative biosynthetic gene cluster mining and chemoenzymatic studies aimed at understanding fungal vs. bacterial aminomalonate incorporation pathways [1][3]. The compound can be used as an authentic reference standard for LC-MS-based metabolomic profiling of Phaeoramularia and related fungal extracts.

Structure-Activity Relationship (SAR) Studies on Non-Sphingoid Antifungal Pharmacophores

Given its structural distinction from the sphingoid base class—specifically the replacement of the sphingosine 1,3-diol with an aminomalonic acid group [1]—malonofungin can be employed as a scaffold for SAR studies exploring antifungal mechanisms independent of serine palmitoyltransferase (SPT) inhibition [2]. Procurement for SAR programs should be paired with confirmatory SPT enzyme inhibition assays to verify mechanistic divergence from myriocin.

Natural Product Reference Standard for Spectral Library Expansion

Malonofungin's 1H NMR spectrum is deposited in the KnowItAll NMR Spectral Library [1][5], supporting its use as a reference standard for dereplication studies in natural-product antifungal discovery. Its computed physicochemical profile (XLogP3-AA -0.2, TPSA 184 Ų) [4] provides a distinctive polarity signature that aids chromatographic method development for aminomalonate-containing fungal metabolites.

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